molecular formula C8H8Cl2N2O2 B1307892 2-(3,4-Dichlorophenoxy)acetohydrazide CAS No. 32022-41-6

2-(3,4-Dichlorophenoxy)acetohydrazide

Cat. No.: B1307892
CAS No.: 32022-41-6
M. Wt: 235.06 g/mol
InChI Key: ZJNOLANCJVKMLD-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenoxy)acetohydrazide is a useful research compound. Its molecular formula is C8H8Cl2N2O2 and its molecular weight is 235.06 g/mol. The purity is usually 95%.
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Scientific Research Applications

Environmental Fate and Behavior

Research on 2,4-D, a closely related compound, has shown that it is used worldwide in agricultural and urban settings, leading to its presence in natural environments both directly and indirectly. Studies have focused on its toxicology, mutagenicity, and impact on non-target species, emphasizing the need for future research to focus on molecular biology, gene expression, and the assessment of exposure in human or other vertebrate bioindicators, as well as pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).

Toxicological Effects and Environmental Impact

The potential lethal effects of 2,4-D on non-target organisms have been a concern, with studies showing its presence in low concentrations in water, soil, and air in areas of high usage. These findings suggest the need for local mitigation strategies to prevent environmental entry and highlight the sensitivity of various species to 2,4-D exposure, which varies significantly across different investigations (Islam et al., 2017).

Biodegradation and Environmental Remediation

The role of microorganisms in the degradation of herbicides based on 2,4-D has been explored, with a focus on its main degradation metabolite, 2,4-dichlorophenol (2,4-DCP). This highlights the importance of microbial remediation processes in preventing environmental pollution and safeguarding public health (Magnoli et al., 2020).

Epidemiological Studies and Human Health

Reviewing the epidemiological literature on 2,4-D and health post-2001, including biomonitoring studies of urinary levels, suggests that general population exposure is at or near the level of detection, with occupational exposure correlating with behaviors related to herbicide application processes. However, there is no convincing or consistent evidence for any chronic adverse effect of 2,4-D in humans, emphasizing the need for further research to conclusively determine its health impacts (Burns & Swaen, 2012).

Safety and Hazards

The safety data sheet for 2-(3,4-Dichlorophenoxy)acetohydrazide is available . It’s important to handle this compound with care, following all safety protocols.

Future Directions

2-(3,4-Dichlorophenoxy)acetohydrazide is a specialty product for proteomics research . Its future directions could involve further exploration of its potential applications in scientific research.

Biochemical Analysis

Biochemical Properties

2-(3,4-Dichlorophenoxy)acetohydrazide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with c-Met kinase, a receptor tyrosine kinase involved in cellular processes that lead to the development and progression of cancer . The interaction with c-Met kinase involves binding to the hinge region of the enzyme, leading to inhibition of its activity. This interaction is crucial for its antiproliferative effects on cancer cells.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to have antiproliferative activities against cancer cell lines such as MCF-7, HT-29, and A549 . These effects are mediated through the inhibition of c-Met kinase, leading to reduced cell proliferation and migration. Additionally, it has been shown to alter the expression of stress defense genes and proteins, enhancing the cell’s ability to respond to stress .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the hinge region of c-Met kinase, leading to the inhibition of its kinase activity . This inhibition prevents the autophosphorylation of the kinase domain, thereby blocking the downstream signaling pathways that promote cell proliferation and migration. Additionally, molecular docking studies have confirmed that this compound selectively binds to c-Met kinase, further validating its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to significant changes in gene expression and cellular metabolism . For instance, it has been observed to induce lung inflammation and alter the pulmonary transcriptome profile in animal models . These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of the compound can lead to toxic or adverse effects. For example, chronic exposure to high doses of this compound has been associated with hepatic, renal, and pancreatic damage in rats . These effects are dose-dependent, with higher doses leading to more severe damage. Additionally, the compound has been shown to induce lung inflammation and alter the expression of genes involved in the small cell lung cancer pathway .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as tfdA and tfdB, which are responsible for the degradation of 2,4-dichlorophenoxyacetic acid . These enzymes catalyze the initial cleavage of the ether bond, leading to the formation of intermediate metabolites. The compound’s involvement in these metabolic pathways highlights its role in modulating metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound has been shown to interact with transporters that facilitate its uptake and distribution within cells . Additionally, its localization and accumulation within specific tissues are influenced by its interactions with binding proteins. These interactions play a crucial role in determining the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it has been observed to localize to the endoplasmic reticulum, where it interacts with enzymes involved in phenylpropanoid metabolism . This localization is crucial for its role in modulating cellular processes and biochemical reactions.

Properties

IUPAC Name

2-(3,4-dichlorophenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O2/c9-6-2-1-5(3-7(6)10)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNOLANCJVKMLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(=O)NN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404516
Record name 2-(3,4-dichlorophenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32022-41-6
Record name 2-(3,4-Dichlorophenoxy)acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32022-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-dichlorophenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.